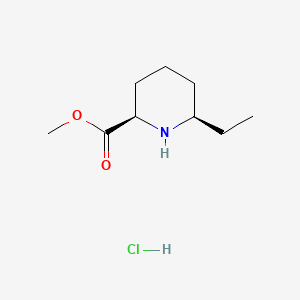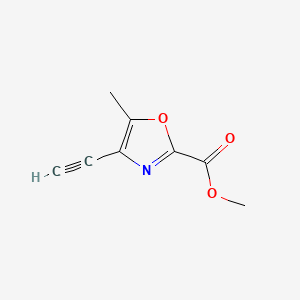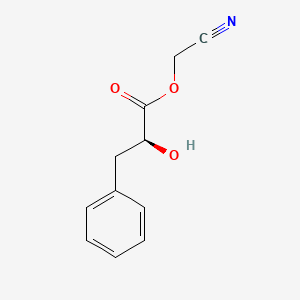![molecular formula C6H10ClF2N B6609883 (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2866254-59-1](/img/structure/B6609883.png)
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, commonly referred to as DFMAH, is an organic compound that has been used in a variety of scientific research applications. It is a chiral compound that has been used in the synthesis of a variety of compounds and has been studied for its potential role in biochemical and physiological processes.
科学的研究の応用
DFMAH has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral compounds, and has been studied for its potential role in biochemical and physiological processes. It has also been used as a building block for the synthesis of other compounds. In addition, it has been used in the synthesis of polymers and polymeric materials.
作用機序
The mechanism of action of DFMAH is not well understood. However, it is believed that the compound acts as a chiral catalyst, promoting the formation of certain compounds from their precursors. It is also believed that the compound may interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFMAH are not well understood. However, it has been suggested that the compound may interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects. In particular, it has been suggested that the compound may be involved in the regulation of the immune system and the production of certain hormones.
実験室実験の利点と制限
The advantages of using DFMAH in laboratory experiments include its high yield and its ability to act as a chiral catalyst. Additionally, it can be easily synthesized using a variety of methods. The limitations of using DFMAH in laboratory experiments include its potential to interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects.
将来の方向性
Future research on DFMAH should focus on further elucidating its mechanism of action and understanding its potential biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound. Finally, further research should be conducted to determine the potential toxicity of this compound when used in laboratory experiments.
合成法
DFMAH can be synthesized using a variety of methods. One method involves the reaction of 1-chloro-3-azabicyclo[3.1.0]hexane with potassium difluoromethanesulfinate in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Another method involves the reaction of 1-chloro-3-azabicyclo[3.1.0]hexane with potassium difluoromethanesulfonate in the presence of a base such as sodium hydroxide. This reaction also produces the desired product in high yield.
特性
IUPAC Name |
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOTXJULJRZBR-FINAUTGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)




![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)